molecular formula C16H13N5O5 B6181039 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2580185-41-5

1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6181039
CAS No.: 2580185-41-5
M. Wt: 355.30 g/mol
InChI Key: ZUBLKKNBZFVRSO-UHFFFAOYSA-N
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Description

The compound “1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as isoindolines . Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The structure of these compounds is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .


Chemical Reactions Analysis

These compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are also amenable for linker attachment via reductive amination .

Mechanism of Action

The mechanism of action of similar compounds involves targeted protein degradation technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for hazards such as H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling.

Future Directions

Future directions for research into these compounds could involve the development of small-molecule inhibitors . This could involve the use of targeted protein degradation technology (PROTAC) to degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidin-3-ylamine with 2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide to form the desired product.", "Starting Materials": [ "2,6-dioxopiperidin-3-ylamine", "2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid", "sodium azide", "copper (I) iodide" ], "Reaction": [ "Step 1: Reaction of 2,6-dioxopiperidin-3-ylamine with 2-(chloromethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in the presence of a base such as triethylamine to form an intermediate.", "Step 2: Reaction of the intermediate with sodium azide and copper (I) iodide in DMF (dimethylformamide) to form the desired product, 1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid." ] }

CAS No.

2580185-41-5

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-1-2-9(5-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23)

InChI Key

ZUBLKKNBZFVRSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4C=C(N=N4)C(=O)O

Purity

95

Origin of Product

United States

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